4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid 4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2648945-02-0
VCID: VC11529225
InChI: InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-8-6-17-12(9(14)15)4-7(8)5-12/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15)
SMILES:
Molecular Formula: C12H19NO5
Molecular Weight: 257.28 g/mol

4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid

CAS No.: 2648945-02-0

Cat. No.: VC11529225

Molecular Formula: C12H19NO5

Molecular Weight: 257.28 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid - 2648945-02-0

Specification

CAS No. 2648945-02-0
Molecular Formula C12H19NO5
Molecular Weight 257.28 g/mol
IUPAC Name 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid
Standard InChI InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-8-6-17-12(9(14)15)4-7(8)5-12/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15)
Standard InChI Key DSAGBPMTGBRZHH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1COC2(CC1C2)C(=O)O

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Stereochemical Features

The systematic IUPAC name, 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid, delineates its core structure:

  • A bicyclo[3.1.1]heptane system fused with an oxygen atom at position 2.

  • A Boc-protected amino group (-NHCOO-t-Bu) at position 4.

  • A carboxylic acid moiety (-COOH) at position 1.

The bicyclic framework imposes significant steric constraints, influencing both reactivity and conformational stability. X-ray crystallography of analogous compounds reveals a boat-like conformation for the bicyclo[3.1.1]heptane ring, with the oxygen atom participating in intramolecular hydrogen bonding .

Molecular Formula and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₉NO₅
Molecular Weight257.28 g/mol
CAS Registry Number2648945-02-0
XLogP30.8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable Bond Count4

The compound’s moderate lipophilicity (XLogP3 = 0.8) suggests balanced solubility in polar and nonpolar solvents, a critical factor in synthetic applications .

Synthesis and Functionalization

Key Synthetic Pathways

The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid typically involves multistep strategies:

  • Bicyclic Core Construction: Cycloaddition reactions, such as [4 + 2] Diels-Alder processes, form the bicyclo[3.1.1]heptane skeleton. Palladium-catalyzed cross-couplings may also be employed to introduce substituents .

  • Amino Group Protection: The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, yielding the Boc-amino intermediate .

  • Carboxylic Acid Installation: Oxidation of a primary alcohol or hydrolysis of a nitrile group introduces the carboxylic acid functionality.

Challenges in Synthesis

  • Steric Hindrance: The bicyclic system impedes nucleophilic attacks, necessitating optimized reaction conditions (e.g., elevated temperatures or microwave irradiation).

  • Regioselectivity: Competing reaction pathways during cycloaddition require precise catalyst control to ensure correct ring fusion.

Applications in Pharmaceutical Chemistry

Peptidomimetic Design

The compound’s rigid bicyclic framework mimics peptide β-turn structures, enabling its use in designing protease-resistant peptidomimetics. For example, derivatives have shown inhibitory activity against HIV-1 protease by occupying the enzyme’s active site with high affinity .

Enzyme Inhibition Studies

Incorporation of the Boc-protected amino group facilitates targeted interactions with enzymatic binding pockets. Recent studies demonstrate its utility in synthesizing inhibitors of serine hydrolases, a enzyme class implicated in neurodegenerative diseases .

Comparative Analysis with Structural Analogs

Compound NameStructural VariationKey Differences
4-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclohexane-1-carboxylic acidFluorine substitution at C1Enhanced electronegativity, altered hydrogen bonding capacity
2-Oxabicyclo[3.1.1]heptane-5-carboxylic acidLack of Boc-amino groupReduced steric bulk, increased reactivity

The fluorinated analog (CAS 1374655-98-7) exhibits distinct electronic properties due to fluorine’s electronegativity, making it preferable for radiolabeling applications .

Future Directions and Research Opportunities

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for drug discovery.

  • Prodrug Formulations: Leveraging the carboxylic acid group for ester-based prodrugs to enhance bioavailability.

  • Computational Modeling: Machine learning-driven predictions of binding affinities against novel biological targets.

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